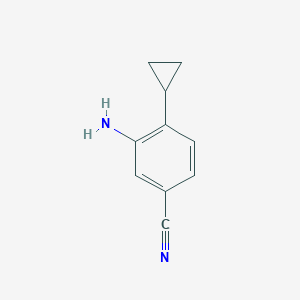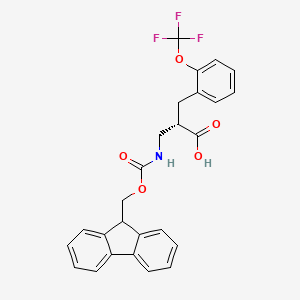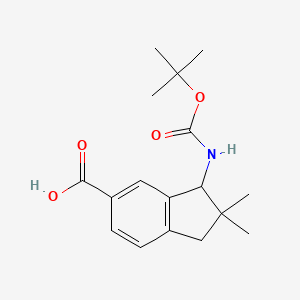
3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups from unwanted reactions during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
In industrial settings, the preparation of Boc-protected amino acids can be scaled up using similar methods. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently . This method allows for better control over reaction conditions and can be more sustainable compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or aluminum chloride (AlCl3) for selective cleavage of the Boc group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, various oxidized derivatives, and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of pharmaceutical compounds and drug design.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid involves the protection of the amino group through the formation of a carbamate linkage. This linkage is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection of the amino group . The molecular targets and pathways involved are primarily related to the synthesis and modification of peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Nα-Boc-L-2,3-diaminopropionic acid
- Nα-Boc-O-tert-butyl-L-tyrosine
- 3-((tert-Butoxycarbonyl)amino)phenylboronic acid
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific structure, which includes a Boc-protected amino group and a carboxylic acid functional group. This combination allows for versatile applications in organic synthesis, particularly in the field of peptide chemistry.
Eigenschaften
Molekularformel |
C17H23NO4 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-5-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-13-12-8-10(14(19)20)6-7-11(12)9-17(13,4)5/h6-8,13H,9H2,1-5H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
LUQGZYHTKIGDJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C1NC(=O)OC(C)(C)C)C=C(C=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


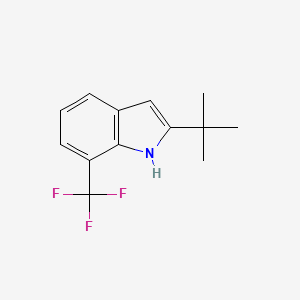
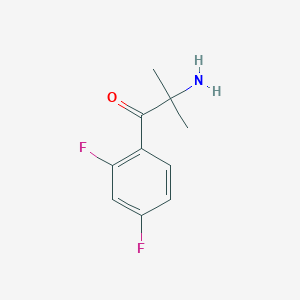





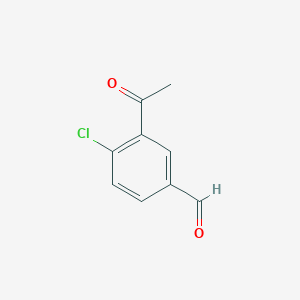
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)


![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)
